Product packaging for 5'-Azacytidine 5'-triphosphate(Cat. No.:CAS No. 2226-74-6)

5'-Azacytidine 5'-triphosphate

カタログ番号: B1195016
CAS番号: 2226-74-6
分子量: 484.14 g/mol
InChIキー: ISWUHFDEXOSOCJ-BNHYGAARSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextual Overview of Cytidine (B196190) Analogs in Nucleic Acid Biology

Cytidine analogs are a class of molecules that structurally resemble the natural nucleoside cytidine. wikipedia.org This structural similarity allows them to be recognized and utilized by cellular machinery involved in nucleic acid metabolism. However, subtle modifications to their chemical structure can lead to profound alterations in their biological activity. These analogs are invaluable tools in molecular biology and have been instrumental in elucidating the intricate mechanisms of DNA and RNA synthesis, repair, and regulation. biologyonline.com

Some cytidine analogs, once incorporated into DNA or RNA, can disrupt the normal processing of these nucleic acids. For instance, they can act as chain terminators, halting the elongation of a growing DNA or RNA strand. santiago-lab.com Others can interfere with the enzymes that modify nucleic acids, such as methyltransferases, leading to changes in gene expression. wikipedia.orgresearchgate.net The study of these analogs has provided deep insights into the fidelity of DNA replication and transcription, the consequences of nucleic acid damage, and the epigenetic control of gene activity.

Examples of cytidine analogs and their applications include:

Zebularine: Investigated for its potential in chemotherapy. wikipedia.orgbiologyonline.com

Decitabine (5-aza-2'-deoxycytidine): Used in cancer therapy due to its ability to induce epigenetic demethylation. wikipedia.org

KP-1461: An anti-HIV agent that functions as a viral mutagen. wikipedia.orgbiologyonline.com

Fluorescent analogs like Pyrrolo-dC (PdC) and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°): Employed to monitor structural transitions in DNA. nih.gov

Significance of Triphosphate Forms in Nucleoside Metabolism

For a nucleoside analog like 5-azacytidine (B1684299) to be incorporated into a growing nucleic acid chain, it must first be converted into its triphosphate form. santiago-lab.comwikipedia.org This conversion is a critical step in nucleoside metabolism and is carried out by a series of enzymes known as kinases. baseclick.eucreative-proteomics.com The process begins with the addition of a single phosphate (B84403) group to the nucleoside, forming a nucleoside monophosphate. Subsequent phosphorylations, catalyzed by other kinases, lead to the formation of the diphosphate (B83284) and finally the triphosphate derivative. biologyonline.comnih.gov

Nucleoside triphosphates (NTPs) are the immediate precursors for both DNA and RNA synthesis. wikipedia.orgbaseclick.eu The energy required to form the phosphodiester bond that links nucleotides together in a nucleic acid chain is derived from the cleavage of the high-energy phosphate bonds in the incoming NTP. baseclick.eu DNA and RNA polymerases, the enzymes responsible for nucleic acid synthesis, specifically recognize and utilize the triphosphate forms of nucleosides. santiago-lab.com Therefore, the conversion of a nucleoside analog to its triphosphate is a prerequisite for its incorporation into DNA or RNA and its subsequent biological effects.

Historical Perspective on the Discovery and Initial Characterization of 5'-Azacytidine 5'-triphosphate

5-Azacytidine was first synthesized in the mid-20th century and was later identified as a natural product from Streptoverticillium ladakanus. nih.gov Its potent biological activities spurred further investigation into its mechanism of action. Early research demonstrated that 5-azacytidine needed to be metabolically activated to exert its effects. karger.com

A key breakthrough came with the enzymatic synthesis of this compound. medchemexpress.comnih.gov This allowed researchers to directly study the effects of the activated form of the drug. Studies using purified enzymes revealed that 5-aza-CTP could inhibit the incorporation of the natural nucleotide, cytidine triphosphate (CTP), into RNA during the DNA-dependent RNA polymerase reaction. medchemexpress.com This finding provided direct evidence that 5-aza-CTP was the active metabolite responsible for at least some of the biological effects of 5-azacytidine. Further studies in the 1970s showed that in mammalian cells, 5-azacytidine is phosphorylated to its triphosphate form and subsequently incorporated into various types of RNA and DNA. karger.com

Overview of Research Paradigms and Key Biological Interventions Attributed to this compound Pathways

The primary mechanism of action of 5-azacytidine, and by extension its triphosphate form, revolves around its incorporation into RNA and DNA. nih.govwikipedia.org

Incorporation into DNA and Hypomethylation: A smaller fraction of 5-azacytidine is converted to its deoxyribonucleoside triphosphate form, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-aza-dCTP), which is then incorporated into DNA. nih.gov Once in the DNA, the 5-azacytosine (B16484) base covalently traps DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns. nih.govstemcell.com This trapping leads to a reduction in DNA methylation, a phenomenon known as hypomethylation. Since DNA methylation is a key epigenetic mechanism for gene silencing, the inhibition of DNMTs can lead to the reactivation of silenced genes. researchgate.netspandidos-publications.com

Table 1: Key Research Findings on this compound Pathways

Research Finding Biological Consequence Reference
Inhibition of [3H]CTP incorporation into RNA Disruption of RNA synthesis medchemexpress.com
Incorporation into RNA Disassembly of polyribosomes, defective tRNA function, inhibition of protein synthesis nih.govwikipedia.org
Conversion to 5-aza-dCTP and incorporation into DNA Inhibition of DNA methyltransferases, DNA hypomethylation nih.govstemcell.com

Recent research has also identified ribonucleotide reductase (RR) as a novel target of 5-azacytidine. The compound, through its incorporation into RNA, leads to a decrease in the stability of the mRNA that codes for the RRM2 subunit of RR. nih.gov This inhibition of RR further perturbs the balance of deoxyribonucleotides required for DNA synthesis and repair. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-aza-CTP
Cytidine
Zebularine
Decitabine
5-aza-2'-deoxycytidine
KP-1461
Pyrrolo-dC
1,3-diaza-2-oxophenoxazine
5-azacytidine
Cytidine triphosphate
CTP
5-aza-2'-deoxycytidine-5'-triphosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N4O14P3 B1195016 5'-Azacytidine 5'-triphosphate CAS No. 2226-74-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWUHFDEXOSOCJ-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226-74-6
Record name 5'-Azacytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biochemical Anabolism and Interconversion Pathways Involving 5 Azacytidine 5 Triphosphate

Initial Phosphorylation Stages of 5-Azacytidine (B1684299) to 5'-Azacytidine Monophosphate

Upon entry into the cell, which is facilitated by the same transport systems as cytidine (B196190), 5-azacytidine must undergo phosphorylation to become active. chemicalbook.com This initial conversion to 5'-azacytidine monophosphate (5-aza-CMP) is a critical, and often rate-limiting, step in its metabolic pathway. chemicalbook.comresearchgate.net

The primary enzyme responsible for the initial phosphorylation of 5-azacytidine is uridine-cytidine kinase (UCK). chemicalbook.comaacrjournals.orgaacrjournals.orgnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) 5'-triphosphate (ATP) to 5-azacytidine, yielding 5'-azacytidine monophosphate. aacrjournals.orgaacrjournals.org UCK is a key enzyme in the pyrimidine (B1678525) salvage pathway, which recycles cellular uridine (B1682114) and cytidine. aacrjournals.orgwikipedia.org

Research has shown that 5-azacytidine is a substrate for UCK, although it is a less efficient substrate compared to the natural nucleosides, uridine and cytidine. aacrjournals.orgaacrjournals.org Kinetic studies with purified uridine-cytidine kinase from calf thymus have determined the Michaelis constant (Km) for these substrates, highlighting the enzyme's lower affinity for the analogue. aacrjournals.orgaacrjournals.org The phosphorylation of 5-azacytidine by UCK is considered the rate-limiting step for the drug's activation. chemicalbook.comresearchgate.net Both uridine and cytidine act as potent competitive inhibitors of 5-azacytidine phosphorylation. aacrjournals.orgaacrjournals.org

Table 1: Kinetic Parameters of Uridine-Cytidine Kinase

Substrate Km Value (µM) Inhibitory Constant (Ki) of 5-azacytidine (µM)
Cytidine 40 200
Uridine 50 -
5-Azacytidine 200 -

Data derived from kinetic studies with purified uridine-cytidine kinase from calf thymus. aacrjournals.orgaacrjournals.org

Synthesis of 5'-Azacytidine 5'-triphosphate from its Precursors

The final step in the anabolic pathway is the generation of the active triphosphate form, which can then be utilized by cellular machinery. This can be achieved through both enzymatic and chemical methods.

The conversion of 5'-azacytidine diphosphate (B83284) to this compound (5-aza-CTP) is efficiently catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). chemicalbook.comdrugbank.comresearchgate.net This enzyme facilitates the transfer of a phosphate group, typically from ATP, to 5-aza-CDP. aacrjournals.org The full enzymatic cascade within the cell is summarized as follows:

Table 2: Enzymatic Anabolism of 5'-Azacytidine

Step Precursor Product Key Enzyme
1 5-Azacytidine 5'-Azacytidine monophosphate (5-aza-CMP) Uridine-Cytidine Kinase (UCK)
2 5-aza-CMP 5'-Azacytidine diphosphate (5-aza-CDP) Cytidine Monophosphate Kinase (CMPK)

Once formed, 5-aza-CTP can be incorporated into RNA, which disrupts RNA metabolism and protein synthesis. drugbank.compagepress.org An interesting aspect of this pathway is a feedback mechanism where 5-aza-CTP can act as an inhibitor of the initial enzyme, uridine-cytidine kinase. nih.gov This inhibition is competitive with respect to ATP and noncompetitive with the nucleoside substrates. nih.gov This suggests that the accumulation of the triphosphate analogue may self-limit its own activation. nih.gov

In addition to enzymatic synthesis within cells, this compound has been successfully prepared from its parent nucleoside, 5-azacytidine, through chemical phosphorylation methods. oup.comnih.gov This chemical synthesis approach allows for the production of 5-aza-CTP for in vitro research purposes, such as studying its role as a substrate for enzymes like tRNA nucleotidyl transferase. oup.comnih.gov

Interconversion to Deoxyribonucleotide Forms

A critical metabolic fate of 5-azacytidine involves its conversion from a ribonucleotide to a deoxyribonucleotide, enabling its incorporation into DNA. This pathway is pivotal for some of its major biological effects. chemicalbook.comdrugbank.comwikipedia.org

The process begins with 5'-azacytidine diphosphate (5-aza-CDP), which serves as a substrate for the enzyme ribonucleotide reductase (RNR). chemicalbook.comnih.govresearchgate.net RNR catalyzes the reduction of the ribose sugar moiety to a deoxyribose, yielding 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). drugbank.comnih.gov

Subsequently, this deoxy-diphosphate form is phosphorylated, likely by nucleoside diphosphate kinase, to produce 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP). drugbank.comnih.govwikipedia.org This final product, 5-aza-dCTP, is the active form that can be incorporated into DNA by DNA polymerase. chemicalbook.comdrugbank.com The incorporation of this analogue into DNA is a key mechanism of its action, leading to the inhibition of DNA methyltransferases. wikipedia.orgoup.com While 5-azacytidine is a ribonucleoside and is incorporated more readily into RNA, a significant portion (estimated at 10-20%) is converted to the deoxy form and integrated into DNA. researchgate.net

Ribonucleotide Reductase-Mediated Conversion of 5'-Azacytidine Diphosphate to 5'-Aza-2'-deoxycytidine Diphosphate

A crucial branching point in the anabolism of 5-azacytidine occurs at the diphosphate level. While the majority of 5-azacytidine diphosphate (5-aza-CDP) is further phosphorylated to its triphosphate form for incorporation into RNA, a smaller but significant fraction is diverted towards a different fate by the enzyme ribonucleotide reductase. mdpi.comnih.gov This enzyme catalyzes the reduction of the ribose sugar moiety of 5-aza-CDP, converting it into 5'-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). mdpi.comnih.govasm.org

This conversion is a critical step, as it shunts the azanucleoside from the ribonucleotide pool to the deoxyribonucleotide pool. mdpi.comnih.gov The action of ribonucleotide reductase is essential for the DNA-directed effects of 5-azacytidine, as it is the sole pathway for the endogenous formation of its deoxyribose counterpart. cuni.czplos.org Research indicates that approximately 10-20% of the intracellular 5-aza-CDP is processed by ribonucleotide reductase. mdpi.comnih.govkarger.com This enzymatic step highlights a key metabolic convergence between 5-azacytidine and its deoxy analog, 5-aza-2'-deoxycytidine (decitabine), ultimately leading to the formation of the same active metabolite for DNA incorporation.

Subsequent Phosphorylation to 5'-Aza-2'-deoxycytidine 5'-triphosphate

Following its formation by ribonucleotide reductase, 5'-aza-2'-deoxycytidine diphosphate (5-aza-dCDP) undergoes a final phosphorylation step to become the active triphosphate metabolite. mdpi.comnih.gov This reaction is catalyzed by nucleoside diphosphate kinases (NDPK), which transfer a phosphate group from a donor, typically ATP, to the diphosphate substrate. researchgate.netfda.gov

The resulting product is 5'-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), a molecule that can be recognized by DNA polymerases as a substitute for the natural deoxycytidine triphosphate (dCTP). researchgate.netnih.gov This phosphorylation is the final activation step required for the compound's incorporation into newly synthesized DNA strands during replication. researchgate.netnih.gov The intracellular formation of 5-aza-dCTP from 5-azacytidine is a clear demonstration of the metabolic interconversion that allows a ribonucleoside analog to exert its effects through a deoxyribonucleoside triphosphate intermediate. mdpi.comnih.gov

Relative Proportions and Preferential Pathways of Anabolism

The intracellular metabolism of 5-azacytidine follows two primary anabolic pathways, with one being significantly preferred over the other. The major pathway, accounting for approximately 80-90% of the metabolized drug, involves the sequential phosphorylation of 5-azacytidine to 5-azacytidine monophosphate (5-aza-CMP), diphosphate (5-aza-CDP), and finally triphosphate (5-aza-CTP) by uridine-cytidine kinases and other phosphotransferases. mdpi.comnih.gov This triphosphate form is then predominantly incorporated into RNA, which can disrupt RNA metabolism and protein synthesis. mdpi.comnih.gov

The minor, yet crucial, pathway involves the diversion of a fraction of 5-aza-CDP, estimated to be between 10-20%, to the deoxyribonucleotide pool. mdpi.comnih.govkarger.com This is accomplished through the action of ribonucleotide reductase, which converts 5-aza-CDP to 5-aza-dCDP. mdpi.comnih.gov This deoxy-diphosphate is then phosphorylated to 5-aza-dCTP, the active form that gets incorporated into DNA. mdpi.comnih.gov This DNA incorporation is the basis for the drug's ability to inhibit DNA methyltransferases. smolecule.com

The initial phosphorylation step is a key determinant of the metabolic fate. 5-azacytidine itself is a substrate for uridine-cytidine kinase (UCK). mdpi.combiorxiv.org In contrast, its deoxy analog, 5-aza-2'-deoxycytidine, is activated by a different enzyme, deoxycytidine kinase (dCK). mdpi.combiorxiv.orgnih.gov This highlights that while both parent compounds can lead to the formation of 5-aza-dCTP, their initial activation routes are distinct.

Data Tables

Table 1: Key Enzymes in the Anabolism of 5-Azacytidine

EnzymeSubstrateProductMetabolic PathwayReference
Uridine-Cytidine Kinase (UCK)5-Azacytidine5-Azacytidine monophosphate (5-aza-CMP)Major (RNA-directed) mdpi.combiorxiv.org
Ribonucleotide Reductase (RNR)5-Azacytidine diphosphate (5-aza-CDP)5'-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP)Minor (DNA-directed) mdpi.comnih.govasm.org
Nucleoside Diphosphate Kinase (NDPK)5'-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP)5'-Aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP)Minor (DNA-directed) researchgate.netfda.gov
Deoxycytidine Kinase (dCK)5-Aza-2'-deoxycytidine5-Aza-2'-deoxycytidine monophosphate (5-aza-dCMP)Direct DNA-directed mdpi.combiorxiv.orgnih.gov

Table 2: Relative Proportions of 5-Azacytidine Anabolic Pathways

Anabolic PathwayKey IntermediateFinal ProductProportion of Metabolized DrugPrimary Macromolecule TargetReference
Major Pathway5-Azacytidine triphosphate (5-aza-CTP)Incorporation into RNA~80-90%RNA mdpi.comnih.gov
Minor Pathway5'-Aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP)Incorporation into DNA~10-20%DNA mdpi.comnih.govkarger.com

Compound Names

Molecular Interactions and Mechanistic Roles of 5 Azacytidine 5 Triphosphate

Integration into Ribonucleic Acid (RNA)

5'-Azacytidine, a ribonucleoside analog of cytidine (B196190), is metabolically activated through phosphorylation to its triphosphate form, 5'-Azacytidine 5'-triphosphate (5-aza-CTP). This active metabolite serves as a fraudulent substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA molecules. nih.govresearchgate.net This integration is a critical step in the molecular mechanism of 5-azacytidine (B1684299), initiating a cascade of events that disrupt RNA function and downstream cellular processes. nih.govresearchgate.net Approximately 80-90% of cellular 5-azacytidine is incorporated into RNA. nih.govresearchgate.net

Competitive Inhibition of Natural Cytidine Triphosphate (CTP) Incorporation into RNA

This compound acts as a competitive inhibitor of the incorporation of natural CTP into RNA during the DNA-dependent RNA polymerase reaction. medchemexpress.com By competing with the endogenous CTP pool for the active site of RNA polymerase, 5-aza-CTP reduces the amount of canonical cytidine incorporated into RNA transcripts. This competitive inhibition is a key aspect of its mechanism, as it directly leads to the production of RNA molecules containing the fraudulent base.

Structural and Functional Consequences of 5'-Azacytidine Incorporation into RNA

Incorporation of 5-azacytidine into RNA leads to a significant disruption of nucleic acid metabolism. nih.gov Studies have shown that 5-azacytidine can induce a dose- and time-dependent decrease in total RNA levels. nih.gov This effect is attributed to the destabilization of RNA containing the analog, which promotes its degradation. nih.gov For instance, the stability of specific messenger RNA (mRNA) molecules, such as RRM2 mRNA, is attenuated following 5-azacytidine incorporation. nih.gov This disruption of RNA integrity ultimately contributes to the perturbation of normal cellular functions. nih.govresearchgate.net

The maturation of both ribosomal RNA (rRNA) and transfer RNA (tRNA) is significantly affected by 5-azacytidine.

Transfer RNA: 5-azacytidine has a notable impact on the post-transcriptional modification of tRNA, specifically its methylation. aacrjournals.orgnih.govaacrjournals.org It leads to a marked reduction in the 5-methylcytidine (B43896) content of tRNA. aacrjournals.org This is achieved through the inhibition of tRNA methyltransferases, particularly DNA methyltransferase 2 (DNMT2), which is responsible for methylating cytosine 38 of tRNA(Asp). aacrjournals.orgnih.govresearchgate.net The administration of 5-azacytidine results in a specific, dose-dependent decrease in tRNA cytosine-5-methyltransferase activity. aacrjournals.orgnih.gov This leads to the synthesis of tRNA molecules that are deficient in 5-methylcytidine, a modification important for tRNA stability and function. aacrjournals.orgnih.gov The inhibition of tRNA methylation appears to be specific, as other tRNA methyltransferases are not immediately affected. aacrjournals.org

Affected RNA SpeciesObserved EffectMolecular Consequence
Ribosomal RNA (rRNA)Inhibition of 28S and 18S rRNA accumulation in the cytoplasm. nih.govImpaired formation of the 80S ribosomal subunit. nih.gov
Transfer RNA (tRNA)Inhibition of tRNA cytosine-5-methyltransferase (DNMT2). aacrjournals.orgnih.govaacrjournals.orgresearchgate.netSynthesis of tRNA deficient in 5-methylcytidine, leading to tRNA hypomethylation. aacrjournals.orgaacrjournals.orgnih.gov
ProcessEffect of 5-AzacytidineUnderlying Mechanism
Ribosome AssemblyInhibition of 80S ribosomal subunit formation. nih.govReduced accumulation of mature 18S and 28S rRNAs. nih.gov
TranslationDisaggregation of polyribosomes and accumulation of 80S ribosomes. nih.govInhibition of protein synthesis initiation or elongation. nih.gov
tRNA FunctionProduction of hypomethylated tRNA. aacrjournals.orgaacrjournals.orgInhibition of tRNA cytosine-5-methyltransferase. aacrjournals.orgnih.gov
RNA Destabilization Effects

The incorporation of 5-azacytidine, primarily in the form of this compound, into RNA is a significant aspect of its molecular activity, with approximately 80-90% of the compound being directed into RNA molecules nih.govnih.gov. This integration disrupts nucleic acid and protein metabolism, which can lead to apoptosis nih.govnih.gov. The presence of the azacytosine base within the RNA chain leads to its destabilization.

Research has demonstrated that 5-azacytidine induces a decline in total RNA levels in a manner dependent on both dose and time nih.gov. This decrease in RNA stability is a direct consequence of the incorporation of 5-azacytidine into the RNA strand nih.gov. The immediate effects on RNA metabolism are notable, leading to the downregulation of various RNA species, particularly small RNAs like microRNAs (miRNAs) dtu.dkcore.ac.uk. In some cell lines, this downregulation of miRNAs can be dramatic dtu.dkcore.ac.uk. Furthermore, studies in mice have shown that 5-azacytidine administration results in the synthesis of a low-molecular-weight RNA fraction (4 to 7S) that specifically inactivates transfer RNA (tRNA) cytosine-5-methyltransferase nih.gov. This leads to the production of tRNA that lacks 5-methylcytidine nih.gov. The incorporation into RNA and subsequent metabolic disruption is considered a primary pathway for the compound's activity nih.gov.

Incorporation of this compound Metabolites into Deoxyribonucleic Acid (DNA)

While a majority of 5-azacytidine is incorporated into RNA, a smaller fraction (10-20%) is converted into its deoxyribonucleoside form, 5-Aza-2'-deoxycytidine, which is then phosphorylated to 5'-Aza-2'-deoxycytidine 5'-triphosphate (5-Aza-dCTP) nih.govnih.gov. This metabolite is subsequently incorporated into DNA during replication, a critical step for its epigenetic modulating effects nih.gov.

The integration of 5-Aza-dCTP into DNA is catalyzed by DNA polymerase. Studies utilizing purified DNA polymerase alpha from mammalian cells have shown that 5-Aza-dCTP is a very effective substrate for the enzyme nih.gov. The kinetic parameters of this interaction have been determined, revealing that 5-Aza-dCTP has a Michaelis constant (Kₘ) value comparable to that of the natural substrate, deoxycytidine triphosphate (dCTP). This indicates a high affinity of the polymerase for the analog. Although it acts as a weak competitive inhibitor with respect to dCTP, its efficient incorporation underscores its ability to effectively substitute for cytosine during DNA synthesis nih.gov.

SubstrateApparent Kₘ (μM)Apparent VₘₐₓInhibition Constant (Kᵢ) (μM)
5-Aza-dCTP3.0Slightly lower than dCTP4.3
dCTP2.0--

Data derived from studies with purified mammalian DNA polymerase alpha. nih.gov

The incorporation of 5-Aza-dCTP into the nascent DNA strand follows the fundamental principles of Watson-Crick base pairing youtube.com. Experimental evidence supports this, showing that the nucleotide analog was successfully incorporated into a poly(dIC) template, which contains guanine (B1146940), but not into a poly(dAT) template nih.gov. This specificity demonstrates that 5-Aza-dCTP pairs with guanine during DNA replication, just as the natural cytosine base does.

Epigenetic Modulation Mechanisms via DNA Integration

The incorporation of the azacytosine base into the DNA sequence is the initiating event for the compound's profound effects on epigenetic regulation.

Once 5-azacytosine (B16484) is part of the DNA strand, it serves as a target for DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns. The mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C-6 position of the cytosine ring pnas.orgaacrjournals.org. In the case of a normal cytosine, this reaction is reversible. However, the nitrogen atom at the C-5 position of the 5-azacytosine ring alters the chemistry of the reaction, preventing the final β-elimination step that releases the enzyme pnas.org.

This results in the formation of an irreversible covalent adduct between the DNMT enzyme and the 5-azacytosine-containing DNA aacrjournals.orgnih.govaacrjournals.org. This "covalent trapping" effectively sequesters the DNMT enzyme, leading to a depletion of active methyltransferase in the cell pnas.orgnih.govnih.gov. The trapped enzymes are subsequently targeted for proteasomal degradation, further reducing the cellular concentration of DNMTs aacrjournals.orgoup.com. This loss of DNMT activity during subsequent rounds of DNA replication leads to a passive, heritable demethylation of the genome pnas.orgoup.com.

The inhibitory effect of 5-azacytidine and its deoxy-metabolite is not uniform across all active DNA methyltransferase isoforms. Research has consistently shown a selective and potent effect against the maintenance methyltransferase, DNMT1. Upon treatment, DNMT1 protein levels are rapidly and significantly reduced nih.govtandfonline.commedsci.org. The de novo methyltransferase, DNMT3A, is also sensitive to the drug, with its protein levels showing a marked decrease, though sometimes to a lesser extent than DNMT1 nih.govtandfonline.commedsci.org.

In contrast, the DNMT3B isoform appears to be largely resistant to the drug's effects. Multiple studies across various cell lines have reported that DNMT3B expression remains unchanged or is not significantly altered even after treatment nih.govmedsci.orgnih.gov. This suggests that the primary mechanism of action involves the specific depletion of DNMT1 and DNMT3A. However, it is noteworthy that in certain cellular contexts, such as testicular germ cell tumors, high expression of DNMT3B has been linked to hypersensitivity to the drug, indicating that the cellular environment can influence isoform-specific responses nih.gov.

DNMT IsoformEffect of 5-Azacytidine/5-Aza-2'-deoxycytidine TreatmentReferences
DNMT1Rapid and significant degradation/depletion nih.govtandfonline.commedsci.orgnih.gov
DNMT3ASignificant degradation/depletion nih.govtandfonline.commedsci.orgnih.gov
DNMT3BLargely resistant; expression not significantly changed nih.govmedsci.orgnih.gov

Covalent Trapping and Inhibition of DNA Methyltransferases (DNMTs)

Formation of Irreversible Enzyme-DNA Adducts

Following its incorporation into DNA, 5-azacytidine serves as a substrate for DNA methyltransferases (DNMTs). The catalytic mechanism of these enzymes involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosylmethionine to the C5 position. However, the substitution of carbon with nitrogen at the 5-position of the azacytosine ring fundamentally alters this reaction.

The presence of nitrogen at the C5 position prevents the β-elimination step that is necessary for the resolution of the covalent intermediate and the release of the enzyme from the DNA. This results in the formation of a stable, covalent adduct between the DNMT enzyme and the 5-azacytidine-containing DNA. These long-lived or irreversible adducts effectively trap the DNMTs on the DNA, sequestering them from their normal function. This trapping mechanism is a cornerstone of the pharmacological activity of 5-azacytidine. Evidence for the in vivo formation of these adducts has been well-documented. nih.gov The thwarted activity of DNMT1 at these sites can also lead to DNA damage, recruiting other enzymatic players to the site of the adduct. nih.gov

Proteasomal Degradation of Trapped DNMTs

The formation of covalent DNMT1-DNA adducts serves as a signal for cellular protein degradation machinery. The trapped DNMT1 is targeted for ubiquitination, a process that marks proteins for destruction by the proteasome. Studies have shown that treatment with 5-aza-2'-deoxycytidine (the deoxyribonucleoside form of 5-azacytidine) leads to the rapid and selective proteasomal degradation of DNMT1. tandfonline.com This degradation is a post-translational event that can be blocked by proteasome inhibitors. nih.govnih.gov

The degradation process is dependent on DNA synthesis and the incorporation of the 5-azacytidine analogue into the DNA. nih.goved.ac.uk It is suggested that the formation of the DNMT1-DNA adduct induces a ubiquitin-E3 ligase activity that preferentially targets free, non-chromatin-bound DNMT1 molecules for degradation. nih.goved.ac.uk This targeted degradation of DNMT1 significantly reduces the cellular pool of this crucial maintenance methyltransferase. Interestingly, this degradation appears to be specific to DNMT1, with levels of the de novo methyltransferases, DNMT3A and DNMT3B, remaining largely unaffected.

Consequential Passive DNA Demethylation in Daughter Strands

The trapping and subsequent degradation of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns after replication, leads to a progressive and passive demethylation of the genome. During DNA replication, the parental DNA strand retains its original methylation pattern, while the newly synthesized daughter strand is initially unmethylated. DNMT1 is responsible for recognizing these hemimethylated sites and methylating the corresponding cytosines on the daughter strand.

By depleting the active pool of DNMT1, 5-azacytidine treatment effectively inhibits this maintenance methylation process. researchgate.net As cells continue to divide, the original methylation marks are diluted with each round of replication, as the newly synthesized strands are not methylated. This results in a heritable loss of methylation in the daughter cells, a process referred to as passive demethylation. This widespread demethylation can lead to the reactivation of previously silenced genes, including tumor suppressor genes.

Indirect Effects on Histone Modification Patterns

The epigenetic landscape is a complex interplay between DNA methylation and histone modifications. The alterations in DNA methylation induced by this compound have a cascading effect on histone modification patterns, leading to a reorganization of the chromatin structure.

Alterations in Histone Acetylation

Treatment with 5-azacytidine has been observed to lead to changes in the enzymes responsible for histone acetylation. nih.gov Histone acetylation is generally associated with a more open chromatin structure and transcriptional activation. The interplay between DNA methylation and histone acetylation is intricate; however, the reduction in DNA methylation can create a permissive environment for histone acetyltransferases to modify histone tails, contributing to gene reactivation.

Changes in Histone Methylation

5-azacytidine treatment can significantly reorganize genomic histone methylation patterns. nih.gov Studies have shown that it can affect the levels of key repressive histone marks such as H3K27me3 and H3K9me3. nih.gov In some instances, a switch between these repressive marks has been observed, where a gene promoter may shift from being marked by H3K27me3 to H3K9me3, or vice versa, following treatment. nih.gov These changes in histone methylation contribute to the altered gene expression profiles observed with 5-azacytidine treatment.

Histone MarkTypical FunctionEffect of 5-Azacytidine Treatment
H3K27me3Transcriptional RepressionReorganization of genomic patterns, potential switching with H3K9me3 nih.gov
H3K9me3Transcriptional RepressionReorganization of genomic patterns, potential switching with H3K27me3 nih.gov
Histone AcetylationTranscriptional ActivationAlterations in the activity of histone acetylating enzymes nih.gov

Enzymatic Interactions Beyond Nucleic Acid Polymerases and Methyltransferases

The impact of this compound extends beyond its direct interactions with DNA polymerases and methyltransferases. The cellular response to the incorporation of this analogue into DNA involves other enzymatic pathways.

One notable interaction is with Poly (ADP-ribose) polymerase 1 (PARP1). Following the formation of DNMT1-DNA adducts, the resulting DNA damage can recruit PARP1. This can lead to the formation of covalent PARP1-DNA adducts, particularly at CpG-dense genomic locations that are targets for DNMT1. nih.gov The formation of these adducts may contribute to the cytotoxic effects of 5-azacytidine by arresting replication. nih.gov

Interacting EnzymeRoleConsequence of Interaction with 5-Azacytidine Induced Changes
PARP1DNA damage repairFormation of covalent PARP1-DNA adducts at sites of DNMT1 trapping, potentially leading to replication arrest. nih.gov
TET2Active DNA demethylationIncreased transcription, potentially contributing to an active demethylation process. nih.gov

Effects on Deoxycytidylate Deaminase

5'-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), a derivative of this compound, has been studied for its interaction with deoxycytidylate (dCMP) deaminase. Research on purified spleen dCMP deaminase has shown that 5-AZA-dCTP acts as an allosteric effector of the enzyme.

The natural substrate for dCMP deaminase is dCMP, and its deamination is subject to allosteric regulation. The triphosphate form of deoxycytidine, dCTP, typically activates the deamination of dCMP. In studies examining the effects of 5-AZA-dCTP, it was found to be as effective as dCTP in the allosteric activation of dCMP deamination. This indicates that the nitrogen substitution at the 5-position of the pyrimidine (B1678525) ring does not hinder its ability to bind to the allosteric site and induce a conformational change that enhances the enzyme's catalytic activity towards its natural substrate.

Furthermore, the inhibitory effects of thymidine (B127349) triphosphate (dTTP) on the deamination of 5-aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) were shown to be reversed by 5-AZA-dCTP. This reversal of inhibition highlights the role of 5-AZA-dCTP in modulating the enzymatic activity of dCMP deaminase, suggesting that it can compete with inhibitory nucleotides at the allosteric site to maintain enzyme function.

Table 1: Kinetic Interactions with Deoxycytidylate Deaminase

Compound Role Effect on dCMP Deaminase
5'-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP) Allosteric Effector Activates deamination of dCMP; Reverses dTTP inhibition of 5-AZA-dCMP deamination. researchgate.net
dCTP Allosteric Activator Potently activates deamination of dCMP. researchgate.net
dTTP Allosteric Inhibitor Inhibits the deamination of 5-AZA-dCMP. researchgate.net
5'-Aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) Substrate Deaminated at a rate 100-fold slower than dCMP. researchgate.net

Modulation of Orotidylate Decarboxylase Activity

The direct interaction of this compound with orotidylate decarboxylase is not extensively documented. However, studies have shown that the parent compound, 5-azacytidine, can influence enzymes involved in pyrimidine biosynthesis. Specifically, 5-azacytidine is known to inhibit UMP synthase, a bifunctional enzyme that includes orotidylate decarboxylase activity. This inhibition leads to a decrease in the cellular pools of UTP and CTP.

It is important to note that research on a related compound, 6-azauridine, has shown that its monophosphate form (6-aza-UMP) competitively inhibits orotidylate decarboxylase. However, the corresponding triphosphate form, azauridine 5'-triphosphate, was found to have no inhibitory effect on the enzyme. This suggests that the phosphorylation state of azanucleoside analogs may be a critical determinant of their ability to inhibit orotidylate decarboxylase. While 5-azacytidine treatment can reduce pyrimidine nucleotide pools through inhibition of UMP synthase, the direct modulatory role of this compound on orotidylate decarboxylase activity remains to be fully elucidated.

Impact on Ribonucleotide Reductase Subunits

5-Azacytidine has been identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). mdpi.comwikipedia.org Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The enzyme is composed of two subunits, RRM1 and RRM2.

The inhibitory effect of 5-azacytidine on RRM2 is mediated through its incorporation into RNA. This leads to a destabilization of the RRM2 messenger RNA (mRNA), resulting in decreased RRM2 protein expression. wikipedia.org This RNA-dependent mechanism highlights a distinct pathway of action for 5-azacytidine, separate from its effects on DNA methylation.

In studies conducted on leukemia cell lines, treatment with 5-azacytidine resulted in a significant reduction in both RRM2 mRNA and protein levels. This inhibition of RRM2 leads to a major disruption of the deoxyribonucleotide pools necessary for DNA synthesis and repair. wikipedia.org Interestingly, the initial conversion of 5-azacytidine diphosphate (B83284) to its deoxy form, which is mediated by ribonucleotide reductase, is terminated by the compound's own inhibitory action on the enzyme. wikipedia.org

Table 2: Impact of 5-Azacytidine on Ribonucleotide Reductase Subunits in Leukemia Cell Lines

Cell Line Effect of 5-Azacytidine Finding
MV4-11 and K562 Dose- and time-dependent decline in total RNA levels Suggests that 5-azacytidine destabilizes RNA and promotes its degradation.
MV4-11 Shortens the half-life of RRM2 mRNA Does not affect the half-life of abl or GAPDH mRNA, indicating some specificity.
Mouse Model Decreased RRM2 mRNA and protein levels in engrafted tissues Demonstrates in vivo inhibition of RRM2 by 5-azacytidine.

Cellular Systemic Responses to 5 Azacytidine 5 Triphosphate Pathway Perturbations

Alterations in Gene Expression Profiles

The administration of 5-Azacytidine (B1684299) leads to significant and complex changes in the gene expression profiles of cells. These alterations are a direct and indirect consequence of its incorporation into nucleic acids and subsequent inhibition of DNMTs. oncotarget.com The resulting hypomethylation of DNA can reactivate previously silenced genes. oncotarget.complos.orgnih.gov However, the effects on gene expression are not limited to this mechanism and can be independent of direct demethylation and vary depending on the cellular context. nih.govplos.org

Reactivation of Epigenetically Silenced Genes

A hallmark of 5-Azacytidine's action is the reactivation of genes that have been epigenetically silenced by DNA hypermethylation, a common occurrence in cancer cells. plos.org By inhibiting DNMT1, 5-Azacytidine leads to a reduction of DNA methylation at promoter regions, which can restore the expression of tumor suppressor genes and other silenced genes. oncotarget.comfrontiersin.org

Studies have shown that treatment with 5-Azacytidine can lead to the re-expression of genes involved in critical cellular processes, including:

Tumor Suppression: Reactivation of genes like MLH1 and CDKN2A has been observed in cancer cell lines following treatment. plos.org

Antigen Presentation: In models of pancreatic ductal adenocarcinoma, 5-Azacytidine induced the expression of genes involved in antigen presentation and T cell recruitment, suggesting a potential to enhance anti-tumor immunity. frontiersin.org

Cell Differentiation: The expression of genes that promote differentiation, such as those in the myogenic program, can be induced. nih.gov

The process of gene reactivation is not solely dependent on demethylation. Research indicates that for complete reactivation, other factors are necessary, such as the insertion of the histone variant H2A.Z, which helps to establish nucleosome-depleted regions accessible to transcription machinery. plos.org

Context-Dependent Gene Expression Changes

The response of a cell to 5-Azacytidine is highly dependent on the cellular context, including the cell type and its specific epigenetic landscape. nih.gov The same gene may show different expression changes in different environmental settings or cell lines. nih.gov

For instance, in a study comparing a hematopoietic and a solid tumor cell line, while there was an overlap in the genes upregulated by 5-Azacytidine's deoxy-analog, the deoxy-analog was more effective at inducing gene expression in the hematopoietic line. dtu.dk Furthermore, the effects on gene expression can be time-dependent, with different patterns of gene regulation observed at various time points following treatment. nih.gov This context-dependency may be due to the specific silencing mechanisms at play in a given cell, such as the interplay between DNA methylation and repressive histone modifications. nih.gov

Impact on Cell Cycle Dynamics and Progression

5'-Azacytidine 5'-triphosphate exerts a significant influence on cell cycle dynamics, often leading to cell cycle arrest. nih.gov This effect is closely linked to its incorporation into DNA during the S phase of the cell cycle. researchgate.net

In murine myoblasts, treatment with 5-Azacytidine was found to have a negative effect on cell cycle progression, promoting the arrest of cell proliferation. nih.gov This was associated with a downregulation of genes involved in cell cycle checkpoints and negative control. nih.gov Specifically, the treatment can lead to an increase in the protein content of cell cycle inhibitors like p21. nih.gov In some cancer cell models, treatment with 5-Azacytidine's deoxy-analog, decitabine, can cause cell cycle arrest at the G2/M phase. mdpi.com However, in certain insulinoma cell lines, 5-Azacytidine alone did not affect cell cycle progression but did suppress hydrogen peroxide-induced G2/M phase arrest. mdpi.com

Cell LineEffect on Cell CycleKey Molecular Changes
C2C12 (Murine Myoblasts)Inhibition of proliferation, promotion of arrestIncreased protein content of Cyclin-D and p21. nih.gov
Human Colorectal Cancer CellsG2/M phase arrest (by deoxy-analog)Associated with p53 induction. mdpi.com
NIT-1 & β-TC-6 (Insulinoma Cells)Suppression of H2O2-induced G2/M arrestNo effect on cell cycle when administered alone. mdpi.com

Modulation of Cellular Differentiation Processes

A key therapeutic effect of this compound is its ability to induce cellular differentiation. nih.gov This is particularly relevant in the context of hematological malignancies like myelodysplastic syndromes (MDS), which are characterized by defective differentiation of hematopoietic cells. mdpi.com The induction of differentiation is thought to be linked to the compound's ability to alter patterns of DNA methylation, thereby changing gene expression. nih.gov

Induction of Differentiation in Cellular Models

Numerous studies have demonstrated the capacity of 5-Azacytidine to induce differentiation in various cellular models, both cancerous and non-cancerous.

Hematopoietic Cells: In human promyelocytic leukemia cells (HL-60), 5-Azacytidine treatment induces myeloid maturation. nih.gov This is heritable, with progeny of treated cells continuing to show mature phenotypes generations later. nih.gov

Muscle Cells: Treatment of murine myoblasts with 5-Azacytidine promotes myogenesis, leading to the formation of myotubes with enhanced maturity, including well-defined sarcomere organization and spontaneous contractions. nih.govcngb.org

Mesenchymal Stem Cells: In aged human adipose-derived mesenchymal stem cells, 5-Azacytidine has been shown to improve the osteogenic differentiation potential, as evidenced by increased alkaline phosphatase activity and matrix mineralization. plos.org

Glioma Cells: In a patient-derived IDH1 mutant glioma xenograft model, 5-Azacytidine induced glial differentiation, contributing to a reduction in tumor growth. oncotarget.com

Fibroblasts: The treatment of fibroblasts with 5-Azacytidine can induce muscle differentiation, which was one of the early indications of its role in modulating cell fate. nih.gov

Cellular ModelType of Differentiation InducedKey Research Finding
HL-60 (Promyelocytic Leukemia)Myeloid DifferentiationChanges in gene expression triggered by the compound are linked to its ability to alter DNA methylation patterns. nih.gov
T984-15 (Murine Myogenically Defective)Myogenic DifferentiationTreatment induced the formation of myosin-positive colonies and fused myotubes. nih.gov
C2C12 (Murine Myoblasts)MyogenesisAnticipates and enhances the expression of early myogenic regulatory factors like MyoD and Myf-5. nih.gov
Aged Human Adipose-Derived MSCsOsteogenic DifferentiationImproved proliferation and osteogenic potential, associated with increased TET2 and TET3 gene expression. plos.org
IDH1 Mutant Glioma XenograftGlial DifferentiationLong-term administration resulted in the induction of glial differentiation and reduction of cell proliferation. oncotarget.com

Effects on Somatic Cell Reprogramming and Stem Cell Differentiation

This compound, the active metabolic form of 5-Azacytidine, plays a significant role as an epigenetic modifier, profoundly influencing somatic cell reprogramming and stem cell differentiation. stemcell.com Its primary mechanism involves incorporation into DNA, where it inhibits the activity of DNA methyltransferases (DNMTs). stemcell.complos.org This inhibition leads to a reduction in DNA methylation, a key epigenetic mark, which in turn reactivates previously silenced genes and alters cellular fate. medcraveonline.comnih.gov

Research has demonstrated that this compound facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). By inducing demethylation, it helps to erase the epigenetic memory of the somatic cell, a critical barrier in the reprogramming process. stemcell.comnih.gov For instance, studies have shown that treatment with 5-Azacytidine increases the efficiency of reprogramming mouse fibroblasts into iPSCs by promoting the full reprogramming of partially reprogrammed cells. stemcell.com In human dermal fibroblasts, a cocktail including an azacytidine analog was found to increase the expression of key pluripotency genes such as OCT4, SOX2, and KLF4, which was associated with a reduction in methylated CpG sites in the OCT4 promoter region. nih.gov

Furthermore, this compound is a potent inducer of differentiation in various types of stem cells. It has been widely used to direct the differentiation of mesenchymal stem cells (MSCs) into specific lineages. For example, treatment of bone marrow-derived MSCs with 5-Azacytidine can initiate their differentiation into cardiomyocytes. medcraveonline.comnih.gov Similarly, it has been shown to enhance the osteogenic differentiation of MSCs, a process characterized by increased alkaline phosphatase (AP) activity, matrix mineralization, and the expression of osteogenic genes like osterix and osteocalcin. plos.orgnih.gov The compound has also been found to improve the differentiation potential of aged human adipose-derived MSCs, suggesting it can reverse some age-related epigenetic changes. plos.org

The table below summarizes key research findings on the effects of 5-Azacytidine on cell reprogramming and differentiation.

Table 1: Effects of 5-Azacytidine on Somatic Cell Reprogramming and Stem Cell Differentiation

Cell Type Effect Key Molecular Events/Markers
Mouse Fibroblasts Increased iPSC reprogramming efficiency Induces full reprogramming of partially reprogrammed cells. stemcell.com
Human Dermal Fibroblasts Increased expression of pluripotency genes Upregulation of OCT4, SOX2, KLF4; reduction in OCT4 promoter methylation. nih.gov
Bone Marrow Mesenchymal Stem Cells (MSCs) Differentiation into cardiomyocytes Expression of cardiac-specific genes GATA4 and cTnT. medcraveonline.com
Human Umbilical Cord-Derived MSCs (hucMSCs) Differentiation into cardiomyocytes Activation of ERK signaling pathway; expression of desmin, cardiac troponin T, Nkx2.5. nih.gov

Induction of Autophagy Mechanisms

This compound, through the metabolic activation of 5-Azacytidine, can trigger multiple cellular stress responses, including autophagy. nih.govnih.gov Autophagy is a catabolic process where the cell degrades its own components through the lysosomal machinery; it plays a complex, context-dependent role in cell survival and death. sci-hub.cat The induction of autophagy by 5-Azacytidine has been observed across various cell types, particularly in cancer research. researchgate.net

The autophagic response is often characterized by an increase in specific markers, such as the conversion of LC3-I to LC3-II and the accumulation of LC3B-positive autophagosomes. nih.govresearchgate.netmdpi.com Studies on insulinoma cells have shown that 5-Azacytidine stimulates an autophagic response, demonstrated by an increase in phosphorylated eIF2α and elevated levels of the autophagic marker LC3B. nih.govresearchgate.net

The consequence of this induced autophagy can vary significantly. In some cellular contexts, it acts as a cytoprotective mechanism, helping cells to survive the stress induced by the compound. For example, in human colorectal cancer cells and SKM1 myeloid cells, 5-Azacytidine promoted an acute apoptotic response that was counteracted by a concurrently induced cytoprotective autophagy. researchgate.netmdpi.com However, in other scenarios, the autophagy induced by 5-Azacytidine can be cytotoxic, leading to increased necrotic cell death. nih.govresearchgate.net This dual role highlights the complexity of the cellular response to epigenetic perturbation by this compound.

In the context of acute myeloid leukemia (AML), 5-Azacytidine treatment induces autophagy, which has been found to degrade immunogenic endogenous retroelements (EREs). nih.gov While the upregulation of EREs can trigger an anti-tumor immune response, their degradation by autophagy mitigates this effect. nih.gov Research suggests that inhibiting this autophagic process could potentially enhance the therapeutic efficacy of 5-Azacytidine by increasing immune recognition of the cancer cells. nih.gov Similarly, in myelodysplastic syndromes (MDS), treatment with azacitidine was found to restore the expression of key autophagy-related proteins like ATG5, BECN1, and LC3II, suggesting a role in modulating this pathway. mdpi.com

The table below outlines the varied roles of autophagy induced by 5-Azacytidine in different cell lines.

Table 2: Induction of Autophagy by 5-Azacytidine

Cell Line/Disease Model Role of Induced Autophagy Key Molecular Markers/Pathways
Insulinoma β-TC-6 Cells Cytotoxic Increase in phosphorylated eIF2α and LC3B pools; leads to necrotic cell death. nih.govresearchgate.net
Human Colorectal Cancer Cells Cytoprotective Antagonizes the acute apoptotic response. researchgate.netmdpi.com
SKM1 Myeloid Cells Cytoprotective Accumulation of LC3B; silencing of LC3B increased cell death. mdpi.com
K-562 and MEG-01 CML Cells Pro-apoptotic Autophagy is required for 5-azadC-mediated apoptotic cell death. researchgate.netmdpi.com
Acute Myeloid Leukemia (AML) Cells Mitigates immune response Degrades immunogenic endogenous retroelements (EREs); involves inhibition of DNMT2. nih.gov

Investigative Methodologies and Analytical Approaches for 5 Azacytidine 5 Triphosphate Studies

Enzymatic Assays for Compound Synthesis and Metabolism

The intracellular conversion of 5-azacytidine (B1684299) to its active triphosphate form is a critical step in its biological activity. After cellular uptake, 5-azacytidine is phosphorylated to 5-azacytidine-5'-monophosphate (5-aza-CMP) by uridine-cytidine kinase. Subsequent phosphorylations by monophosphate and diphosphate (B83284) kinases lead to the formation of 5-aza-CTP. researchgate.net A portion of 5-azacytidine can also be converted to its deoxyribose form, which is then phosphorylated to 5-aza-dCTP. researchgate.net Enzymatic synthesis methods are advantageous for producing 5'-NTPs like 5-aza-CTP due to their high regio- and stereoselectivity, often resulting in higher yields under mild reaction conditions compared to chemical synthesis. mdpi.com

The quantification of 5-aza-CTP and its related metabolites is essential for understanding the intracellular dynamics of 5-azacytidine. While direct quantification of the triphosphate form is complex, various methods have been developed to measure the parent compound and its nucleoside forms. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a sensitive method for determining concentrations of 5-azacytidine and its deoxy counterpart, 5-aza-CdR. nih.gov

Radiometric Labeling Techniques for Nucleic Acid Incorporation Studies

Radiolabeling is a powerful tool for tracing the incorporation of 5-azacytidine into DNA and RNA. By using isotopically labeled 5-azacytidine, researchers can directly measure its presence in nucleic acids, providing a definitive assessment of target engagement.

A highly sensitive method for this purpose is Accelerator Mass Spectrometry (AMS). nih.gov An AMS assay has been developed to quantify the incorporation of 14C-labeled azacitidine (14C-Aza) into DNA and RNA from various biological samples, including cancer cells, bone marrow, and peripheral blood mononuclear cells (PBMCs). nih.gov This technique is sensitive enough to detect as little as a single molecule of azacitidine incorporated into approximately 2 x 107 nucleotides from PBMCs. nih.gov

In a mouse model, a linear relationship was observed between the administered radioactive dose of 14C-Aza and the AMS response, confirming the quantitative nature of this method for measuring incorporation into DNA in bone marrow. nih.gov The lower limits of quantification (LLOQs) for azacitidine incorporation have been established for both PBMCs and bone marrow, demonstrating the assay's utility for in vivo studies. nih.gov

Below is a table summarizing the LLOQs for azacitidine incorporation into DNA and RNA in a mouse model, as determined by an AMS assay. nih.gov

Sample TypeAnalyteLower Limit of Quantification (pgEq/μg)
PBMCDNA2.5
PBMCRNA0.22
Bone MarrowDNA1.7
Bone MarrowRNA0.22

High-Resolution Separation and Mass Spectrometry-Based Analysis

High-resolution separation techniques coupled with mass spectrometry provide a robust platform for the detailed analysis of 5-azacytidine and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantitative analysis of 5-azacytidine in biological matrices such as plasma. researchgate.netsemanticscholar.orgfrontagelab.comnih.gov This technique offers the specificity and sensitivity required to measure low concentrations of the drug and its metabolites. nih.govresearchgate.net The development of LC-MS/MS methods for 5-azacytidine has faced challenges due to the compound's instability in plasma and chromatographic difficulties. frontagelab.com However, robust methods have been established that involve solid-phase extraction for sample cleanup and an AB Sciex 5500 triple quadrupole mass spectrometer for detection. researchgate.net The assay range for 5-azacytidine in plasma has been reported to be from 5 to 500 ng/mL, with high accuracy and precision. researchgate.net

A novel, multiparameter, quantitative mass spectrometry method termed AZA-MS has been developed to better understand the intracellular dynamics of azacitidine therapy. nih.govnih.govresearchgate.net AZA-MS allows for the accurate quantification of the ribonucleoside (5-AZA-cR) and deoxyribonucleoside (5-AZA-CdR) forms of azacitidine in RNA, DNA, and the cytoplasm from the same sample, using nanogram quantities of starting material. nih.govnih.govresearchgate.net

This powerful technique has been applied to primary bone marrow samples from patients undergoing azacitidine therapy. nih.govnih.gov The findings from these studies have revealed that patients who respond to the therapy tend to accumulate more 5-AZA-CdR in their DNA compared to non-responders. nih.gov AZA-MS has also helped to uncover different mechanisms of resistance to azacitidine. nih.govnih.gov

The table below presents hypothetical data illustrating the type of quantitative results that can be obtained using the AZA-MS method in a cancer cell line treated with 5-azacytidine.

Cellular CompartmentAnalyteConcentration (pmol per 1 million cells or per µg of nucleic acid)
CytoplasmFree 5-AZA-CdR9.59 ± 0.16
DNADNA-incorporated 5-AZA-CdR5.65 ± 0.12

Data is illustrative and based on findings reported for RKO cells treated with 5-azacytidine. nih.gov

Epigenetic Profiling Techniques

Given that a key mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, epigenetic profiling techniques are central to studying its effects. nih.gov These methods are used to assess changes in DNA methylation patterns and other epigenetic marks following treatment with the drug.

One of the primary techniques used to analyze DNA methylation is bisulfite pyrosequencing. nih.gov In this method, DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. nih.gov Subsequent PCR amplification and sequencing allow for the quantification of methylation at specific CpG sites. nih.gov This technique has been used to measure global DNA methylation in peripheral blood mononuclear cells of patients treated with 5-azacytidine. nih.gov

Other advanced, sequencing-based methods for mapping epigenetic modifications include:

Whole-Genome Bisulfite Sequencing (WGBS): Provides a comprehensive, base-resolution map of DNA methylation across the entire genome.

Enzymatic Methyl-Seq (EM-Seq): An alternative to bisulfite sequencing that uses enzymatic reactions to differentiate between methylated and unmethylated cytosines, resulting in less DNA damage. nih.gov

TET-Assisted Bisulfite Sequencing (TAB-Seq): A method to specifically detect 5-hydroxymethylcytosine (B124674) (5hmC), another important epigenetic mark. nih.gov

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): Used to identify the genomic locations of specific histone modifications, providing insights into the chromatin state. frontiersin.org

These epigenetic profiling techniques are crucial for understanding the molecular consequences of 5-azacytidine treatment and its impact on gene expression regulation. frontiersin.orgoup.com

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is a cornerstone technique for analyzing DNA methylation patterns at single-nucleotide resolution. wikipedia.org This method relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. wikipedia.org Subsequent PCR amplification and sequencing allow for the precise identification of methylated sites.

In the context of 5'-Azacytidine 5'-triphosphate research, bisulfite sequencing is instrumental in mapping the genome-wide changes in DNA methylation induced by the compound. scienceopen.com Studies have utilized whole-genome bisulfite sequencing to create high-resolution maps of DNA methylation, revealing that treatment with 5-azacytidine leads to a concentration-dependent decrease in DNA methylation. scienceopen.com This demethylating effect is a primary mechanism of action for this class of drugs. mdpi.comnih.gov

Targeted bisulfite sequencing has also been employed to investigate methylation changes in specific genes of interest in response to 5-azacytidine treatment. nih.gov This approach allows for a detailed analysis of methylation dynamics at specific CpG sites within promoter regions or other regulatory elements, providing insights into how 5-azacytidine influences the expression of particular genes. nih.gov

FeatureDescription
Principle Chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, leaving methylated cytosines unchanged.
Application in 5'-Azacytidine Research To determine the genome-wide and site-specific DNA demethylation effects of this compound.
Key Finding 5-azacytidine induces a dose-dependent reduction in genomic DNA methylation. scienceopen.com

Chromatin Immunoprecipitation (ChIP) Assays for Histone Modifications

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. purdue.edumerckmillipore.com It is particularly valuable for studying histone modifications, which play a crucial role in regulating chromatin structure and gene expression. purdue.edunih.govmdpi.com The assay involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the histone modification of interest to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by various methods, including PCR or sequencing (ChIP-seq).

While 5-azacytidine is primarily known as a DNA demethylating agent, its effects on the epigenome are not limited to DNA methylation. nih.gov Studies have shown that 5-azacytidine treatment can lead to the reorganization of genomic histone modification patterns. nih.gov ChIP assays are employed to map the genome-wide distribution of specific histone marks, such as H3K9me3 and H3K27me3 (repressive marks), and H3K4me3 and H3K27ac (active marks), before and after treatment with 5-azacytidine. nih.govmdpi.com

These analyses have revealed that the changes in gene expression induced by 5-azacytidine are not solely due to the relief of DNA methylation-mediated repression but are also associated with complex alterations in the landscape of histone modifications. nih.gov For instance, some gene classes may switch their primary repressive mark from H3K27me3 to H3K9me3, or vice versa, following treatment. nih.gov

Pyrosequencing for Global DNA Methylation Assessment

Pyrosequencing is a real-time sequencing-by-synthesis method that can be adapted to quantify DNA methylation levels at specific CpG sites. Following bisulfite treatment, the region of interest is amplified by PCR, and one of the primers is biotinylated. The biotinylated strand is then used as a template for sequencing. The incorporation of nucleotides is detected by a cascade of enzymatic reactions that generate light, and the amount of light is proportional to the number of incorporated nucleotides.

This technique is frequently used to assess changes in global DNA methylation by analyzing the methylation status of repetitive elements, such as Long Interspersed Nuclear Elements (LINEs). nih.gov Since these elements are abundant throughout the genome, their methylation level is considered a surrogate for global DNA methylation.

In studies involving 5-azacytidine, pyrosequencing of LINE elements has been used to confirm the in vivo hypomethylating activity of the drug. nih.gov Research has shown that 5-azacytidine induces a significant decrease in global DNA methylation, and this effect can be transient, with methylation levels gradually returning to baseline after the drug is removed. nih.gov However, some studies have reported that 5-azacytidine did not induce statistically significant changes in global DNA methylation as measured by pyrosequencing in certain experimental contexts. researchgate.net

Gene Expression Analysis Methodologies

Analyzing changes in gene expression is critical to understanding the functional consequences of this compound's epigenetic modifications.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Quantitative Reverse Transcription PCR (qRT-PCR) is a widely used technique to measure the expression levels of specific genes. bio-rad.com It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is quantified in real-time, typically using a fluorescent dye that binds to double-stranded DNA or a sequence-specific fluorescent probe.

In the context of this compound research, qRT-PCR is an essential tool for validating the findings from genome-wide expression analyses and for investigating the expression of specific genes of interest. mdpi.comdtu.dkbmj.com For example, after identifying differentially expressed genes through microarray or RNA sequencing, qRT-PCR is used to confirm these changes. dtu.dk It is also employed to study the re-expression of tumor suppressor genes that are silenced by DNA hypermethylation and to investigate the downstream effects of 5-azacytidine on various cellular pathways. bmj.com

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. duke.edu It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest. The binding of the antibody is then detected, often through a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.

In studies of this compound, Western blotting is crucial for determining whether the observed changes in mRNA expression translate to corresponding changes in protein levels. mdpi.combmj.comnih.gov For instance, if a tumor suppressor gene is re-expressed at the mRNA level following 5-azacytidine treatment, Western blotting can confirm if the corresponding protein is also synthesized. nih.gov This technique is also used to assess the levels of key proteins involved in DNA methylation and histone modification, such as DNA methyltransferases (DNMTs), to understand the direct molecular effects of the drug. nih.govnih.gov

Research FindingMethod of Analysis
Decreased global DNA methylation in peripheral blood mononuclear cells. nih.govLINE pyrosequencing assay. nih.gov
Induction of histone H3 acetylation. nih.govWestern blots. nih.gov
Downregulation of ROCK2 protein expression in hepatocellular carcinoma cells. mdpi.comWestern blotting. mdpi.com
Increased expression of UCP2 protein in HepG2 cells. nih.govWestern blotting. nih.gov

Gene Expression Microarrays and RNA Sequencing

Gene expression microarrays and RNA sequencing (RNA-seq) are high-throughput methods used to analyze the expression of thousands of genes simultaneously. nih.govmdpi.com Microarrays utilize a collection of microscopic DNA spots attached to a solid surface, where each spot represents a single gene. Labeled cDNA from the experimental and control samples is hybridized to the array, and the fluorescence intensity at each spot is proportional to the expression level of the corresponding gene.

RNA-seq, on the other hand, involves the direct sequencing of the entire transcriptome. This technology provides a more comprehensive and quantitative view of gene expression, allowing for the discovery of novel transcripts and alternative splicing events in addition to quantifying gene expression levels.

Both techniques are invaluable in this compound research for obtaining a global view of the transcriptional changes induced by the drug. nih.govmdpi.comnih.gov These approaches can identify entire pathways and biological processes that are affected by 5-azacytidine treatment. nih.govmdpi.com For example, studies have used microarrays to identify genes whose expression is reactivated following demethylation, thereby uncovering potential tumor suppressor genes. nih.govnih.gov RNA-seq has been used to compare the transcriptomic profiles of cells that are sensitive versus resistant to 5-azacytidine, revealing key pathways associated with drug resistance. mdpi.com

In Vitro Cellular Model Systems

In vitro cellular models are fundamental to dissecting the biological effects of this compound. These systems allow for controlled experimental conditions to study its impact on cellular processes, including DNA methylation, gene expression, and cell fate decisions.

A diverse array of mammalian cell lines has been instrumental in uncovering the mechanistic details of 5'-Azacytidine's action, which is mediated by its triphosphate form. These studies have spanned various cancer types, providing insights into cytotoxicity, resistance mechanisms, and epigenetic modifications.

After cellular uptake, 5-Azacytidine is phosphorylated to 5'-Azacytidine 5'-monophosphate and subsequently to the active triphosphate form, this compound (aza-CTP). A significant portion (80-90%) of aza-CTP is incorporated into RNA, which can disrupt mRNA and protein metabolism, leading to apoptosis. A smaller fraction is converted to the deoxyribonucleoside triphosphate form (5-aza-dCTP) and incorporated into DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of DNA. nih.gov

Mechanistic studies in various cancer cell lines have revealed that sensitivity to 5-Azacytidine and its deoxy-analog, Decitabine (5-aza-2'-deoxycytidine), can vary significantly. For instance, a study across a panel of cancer cell lines found a 1000-fold difference in the half-maximal inhibitory concentration (IC50) for Decitabine. This difference in sensitivity was strongly correlated with the level of drug incorporation into DNA. nih.gov Cell lines that are more resistant to Decitabine were found to have lower levels of the necessary cellular machinery for its activation, such as deoxycytidine kinase. nih.gov

In hepatocellular carcinoma (HCC) cell lines JHH-6 and HuH-7, as well as the rat cell line N1-S1, 5-Azacytidine treatment has been shown to downregulate cell viability, growth, and migration. This effect is mediated by the upregulation of miR-139-5p, which in turn targets and downregulates the ROCK2/cyclin D1/E2F1 pathway, leading to cell cycle arrest. mdpi.com

Furthermore, in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines like OCI-M2, SKM1, and MOLM-13, models of resistance to 5-Azacytidine have been developed to study the underlying molecular pathways. These studies have identified the deregulation of cancer-related pathways, such as PI3K/AKT signaling, in the development of resistance. nih.gov

The following interactive table summarizes the application of various mammalian cell lines in the study of 5-Azacytidine.

Cell LineCancer TypeFocus of StudyKey Findings
OCI-M2, SKM1, MOLM-13 Myelodysplastic Syndrome/Acute Myeloid LeukemiaDevelopment of 5-Azacytidine resistance modelsResistance is associated with deregulation of pathways like PI3K/AKT signaling. nih.gov
JHH-6, HuH-7, N1-S1 Hepatocellular CarcinomaEffects on proliferation and migration5-Azacytidine upregulates miR-139-5p, leading to downregulation of the ROCK2/cyclin D1/E2F1 pathway. mdpi.com
Various Cancer Cell Lines Leukemia, Colon, Breast, Prostate CancerMechanisms of intrinsic resistance to DecitabineResistance correlates with lower incorporation into DNA due to factors like low deoxycytidine kinase levels. nih.gov
L1210 Mouse LeukemiaIn vitro cytotoxicity5-Azacytidine inhibits cell growth with an ID50 of 0.019 µg/ml. frontiersin.org

This compound plays a crucial role in stem cell research, primarily due to its ability to induce DNA demethylation and alter gene expression, thereby influencing cell fate. Its applications range from enhancing cellular reprogramming to directing the differentiation of stem cells into specific lineages.

The reprogramming of somatic cells into other cell types, a process known as trans-differentiation, can be facilitated by 5-Azacytidine. For example, a 24-hour exposure of NIH-3T3 murine fibroblasts to 5-Azacytidine induced the expression of stem-cell markers, increasing their plasticity. Subsequent culture in specific differentiation media allowed for their conversion into osteoblasts, adipocytes, chondrocytes, and neurons without genetic modification. nih.gov

In the context of generating tissue-regenerative multipotent stem cells, transient treatment of primary somatic cells with 5-Azacytidine in combination with platelet-derived growth factor–AB (PDGF-AB) has been shown to convert them into multipotent stem (iMS) cells. pnas.org This process is thought to occur via a transient multipotent state induced by the cell plasticity effects of 5-Azacytidine. pnas.org

5-Azacytidine also finds application in improving the differentiation potential of aged stem cells. In human adipose-derived mesenchymal stem cells (Ad-MSCs) from older donors, which exhibit an impaired osteogenic differentiation potential, treatment with 5-Azacytidine improved proliferation and the ability to differentiate into osteoblasts. plos.org This effect was associated with an increase in DNA hydroxymethylation and the expression of TET2 and TET3 genes, which are involved in active DNA demethylation. plos.org

Furthermore, 5-Azacytidine is utilized to direct the differentiation of stem cells into specific lineages, such as cardiomyocytes. stemcell.comtocris.com The co-delivery of 5-Azacytidine and miR-133a in a nanoformulation has been shown to induce the direct epigenetic reprogramming of cardiac fibroblasts into cardiomyocyte-like cells in vitro. mdpi.com

The table below provides a summary of the applications of 5-Azacytidine in various stem cell research models.

Stem Cell ModelResearch FocusKey Findings
NIH-3T3 Murine Fibroblasts Direct reprogramming (trans-differentiation)5-Azacytidine induces stem-cell marker expression, enabling differentiation into osteoblasts, adipocytes, chondrocytes, and neurons. nih.gov
Primary Somatic Cells Generation of induced multipotent stem (iMS) cellsCombined treatment with PDGF-AB converts somatic cells into tissue-regenerative iMS cells. pnas.org
Aged Human Adipose-Derived Mesenchymal Stem Cells (Ad-MSCs) Rejuvenation of osteogenic differentiation potentialImproves proliferation and osteogenic potential by inducing DNA demethylation. plos.org
Mesenchymal Stem Cells Directed differentiation into cardiomyocytesPromotes the differentiation of mesenchymal stem cells into cardiomyocytes. tocris.com
Cardiac Fibroblasts Direct cardiac epigenetic reprogrammingCo-delivery with miR-133a induces conversion into cardiomyocyte-like cells. mdpi.com

Enzymatic Kinetic Studies for Interaction Characterization

Enzymatic kinetic studies are essential for quantitatively describing the interactions of this compound and its deoxy-analog with their target enzymes. These studies provide crucial parameters such as the Michaelis constant (Km), the inhibition constant (Ki), and the maximum reaction velocity (Vmax), which help to elucidate the efficiency and mechanism of substrate utilization and enzyme inhibition.

While detailed kinetic data for this compound with RNA polymerases are not extensively available in the reviewed literature, studies on its deoxy counterpart, 5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), provide valuable insights into its interaction with DNA polymerases. In studies using purified mammalian DNA polymerase alpha, 5-aza-dCTP was found to be a good substrate for incorporation into DNA. The apparent Km value for 5-aza-dCTP was estimated to be 3.0 µM, which is comparable to the Km of the natural substrate, dCTP (2.0 µM). The apparent Vmax for 5-aza-dCTP was slightly lower than that for dCTP. Furthermore, 5-aza-dCTP acted as a weak competitive inhibitor with respect to dCTP, with a Ki of 4.3 µM. nih.gov These findings indicate that 5-aza-dCTP is efficiently incorporated into DNA, which is a prerequisite for its inhibitory effect on DNA methyltransferases. nih.gov

Once incorporated into DNA, the 5-azacytosine (B16484) base forms a covalent bond with DNA methyltransferase, trapping the enzyme and leading to its degradation. This is the primary mechanism of its hypomethylating effect. researchgate.netnih.gov

With respect to RNA polymerases, it has been shown that this compound can inhibit the incorporation of [3H]CTP into RNA in DNA-dependent RNA polymerase reactions, suggesting it acts as a competitive substrate. medchemexpress.com Additionally, this compound has been identified as a substrate for AMP (CMP) tRNA nucleotidyl transferase from yeast, enabling its enzymatic incorporation into the 3'-terminus of tRNA. nih.gov

The kinetic interaction of the monophosphate and triphosphate forms of 5-aza-2'-deoxycytidine has also been studied with deoxycytidylate (dCMP) deaminase. 5-aza-dCMP acts as a substrate for this enzyme with an apparent Km of 0.1 mM. Its triphosphate form, 5-aza-dCTP, functions as an allosteric effector, being as effective as the natural effector dCTP in activating the deamination of dCMP. nih.gov

The following table summarizes the available kinetic parameters for 5'-Azacytidine triphosphate and its related analogs.

CompoundEnzymeKinetic ParameterValueNotes
5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP) Mammalian DNA Polymerase αApparent Km3.0 µMCompared to a Km of 2.0 µM for the natural substrate dCTP. nih.gov
5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP) Mammalian DNA Polymerase αKi4.3 µMActs as a competitive inhibitor with respect to dCTP. nih.gov
5-aza-2'-deoxycytidine 5'-monophosphate (5-aza-dCMP) Spleen dCMP DeaminaseApparent Km0.1 mMActs as a substrate for the enzyme. nih.gov
5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP) Spleen dCMP Deaminase--Acts as an allosteric effector, as effective as dCTP. nih.gov
This compound DNA-dependent RNA Polymerase--Inhibits the incorporation of CTP into RNA. medchemexpress.com
This compound AMP (CMP) tRNA nucleotidyl transferase--Acts as a substrate for the enzyme. nih.gov

Advanced Research Directions and Unexplored Avenues for 5 Azacytidine 5 Triphosphate Research

Comprehensive Elucidation of RNA-Dependent Mechanisms of Action

The incorporation of 5-aza-CTP into RNA chains has a direct and destabilizing effect on the structural integrity of the molecule. Research has demonstrated that 5-Azacytidine (B1684299) induces a dose- and time-dependent decrease in total RNA levels in cancer cell lines. nih.gov This effect is not merely a byproduct of cytotoxicity but a direct consequence of the altered chemical nature of the RNA, which promotes its degradation. nih.gov

This destabilization has significant functional consequences. For example, the stability of the mRNA for Ribonucleotide Reductase M2 (RRM2), a key enzyme in nucleotide metabolism, is attenuated following 5-Azacytidine treatment. nih.gov The incorporation of 5-aza-CTP shortens the half-life of RRM2 mRNA, leading to reduced protein expression. nih.gov This disruption of RNA stability and subsequent impact on protein translation represent a critical, non-genomic mechanism of action. nih.govnih.gov Furthermore, the administration of 5-Azacytidine has been observed to cause a rapid breakdown of liver polyribosomes, indicating a profound interference with the machinery of protein synthesis. nih.gov

The presence of 5-azacytidine within RNA transcripts can alter their interaction with RNA binding proteins and affect downstream regulatory pathways. One of the most significant findings is the compound's ability to inhibit the nonsense-mediated RNA decay (NMD) pathway. nih.govnih.gov NMD is a crucial RNA surveillance mechanism that degrades transcripts containing premature termination codons (PTCs). 5-Azacytidine upregulates the expression of these PTC-containing transcripts, and this effect is dependent on the induction of the MYC oncogene. nih.govnih.gov

Another key interaction involves tRNA processing. Studies have shown that 5-Azacytidine administration leads to the synthesis of a low-molecular-weight RNA (4S to 7S) that specifically inhibits the activity of tRNA cytosine-5-methyltransferase. nih.gov This results in the production of tRNA molecules that lack the 5-methylcytidine (B43896) modification, thereby affecting the translation process. nih.gov

Beyond inhibiting tRNA methyltransferases, 5-Azacytidine appears to have a broader impact on the epitranscriptome. In insulinoma cell models, treatment with 5-Azacytidine led to a reduction in the levels of key RNA methyl marks, including 5-methylcytosine (5-mC) and N6-methyladenosine (m6A). mdpi.com This suggests that the incorporation of 5-aza-CTP into RNA may directly or indirectly inhibit the writer enzymes responsible for these modifications or otherwise promote RNA demethylation, adding another layer to its mechanism of action.

Interplay Between DNA and RNA Pathway Contributions to Cellular Outcomes

The cellular effects of 5-Azacytidine are a composite of its actions on both RNA and DNA. After cellular uptake, the compound is phosphorylated, with the majority becoming 5-aza-CTP for RNA incorporation and a smaller fraction (10-20%) being converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (B83284) (5-aza-dCDP) and then phosphorylated to 5-aza-dCTP for DNA incorporation. nih.gov These two pathways are not independent but are intricately linked.

The RNA-mediated effects can directly influence the DNA-mediated pathway. For instance, the RNA-dependent inhibition of RRM2 mRNA stability reduces the level of the very enzyme required to convert the drug into its deoxy form for DNA incorporation. nih.gov This creates a feedback loop where the RNA pathway can effectively terminate the DNA-hypomethylating pathway, highlighting a complex interplay that governs the drug's ultimate cellular impact. nih.gov While incorporation into DNA leads to the well-known hypomethylation and re-expression of silenced genes, the predominant incorporation into RNA disrupts protein synthesis and mRNA stability, contributing significantly to apoptosis. nih.govnih.gov

Table 1: Comparison of RNA and DNA-Mediated Pathways of 5-Azacytidine
FeatureRNA-Mediated PathwayDNA-Mediated Pathway
Active Metabolite5'-Azacytidine 5'-triphosphate (5-aza-CTP)5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP)
Relative IncorporationHigh (~80-90%) nih.govLow (~10-20%) nih.gov
Primary Molecular EffectRNA destabilization, inhibition of RNA processing (e.g., NMD), altered protein synthesis. nih.govnih.govnih.govCovalent trapping and inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation. nih.govnih.gov
Key Cellular OutcomeDisruption of nucleic acid and protein metabolism, apoptosis. nih.govRe-expression of tumor suppressor genes, cell differentiation. nih.govnih.gov
Interplay ExampleInhibition of RRM2 mRNA stability reduces the production of 5-aza-dCTP for the DNA pathway. nih.govDNA hypomethylation can alter the expression of genes involved in RNA metabolism.

Mechanistic Understanding of Resistance in Experimental Models

The development of resistance to 5-Azacytidine is a significant clinical obstacle. Experimental models have been crucial in identifying the molecular mechanisms that drive this resistance. These mechanisms often involve the deregulation of key cellular signaling pathways and alterations in gene expression profiles. nih.govmdpi.com

In myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell line models, resistance to 5-Azacytidine has been linked to the deregulation of several cancer-associated pathways, most notably the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. nih.govmdpi.com Resistant cells exhibit significant changes in their transcriptomic and mutational landscape, affecting processes like cell proliferation, survival, and DNA repair. mdpi.com Notably, resistant cells show a markedly blunted transcriptional response to the drug compared to sensitive cells. mdpi.com While sensitive cells may alter the expression of hundreds of genes upon treatment, resistant cells alter far fewer, indicating an acquired tolerance to the drug's epigenetic reprogramming effects. mdpi.com Another identified mechanism involves the decreased activity of uridine-cytidine kinase, the enzyme responsible for the initial phosphorylation of 5-Azacytidine, which prevents its activation. nih.govnih.gov

Table 2: Selected Mechanisms of Resistance to 5-Azacytidine in Experimental Models
MechanismDescriptionKey Pathways/Molecules InvolvedReference
Signaling Pathway DeregulationActivation of pro-survival signaling cascades that circumvent the drug's cytotoxic effects.PI3K/AKT Signaling nih.govmdpi.comresearchgate.net
Altered Transcriptional ResponseResistant cells exhibit a significantly reduced change in gene expression upon drug exposure compared to sensitive cells.Global gene expression patterns mdpi.com
Reduced Drug ActivationDecreased activity of the kinase required for the initial, rate-limiting step of 5-Azacytidine metabolism.Uridine-cytidine kinase (UCK) nih.govnih.gov
Changes in Specific Gene ExpressionDownregulation of genes associated with chemosensitivity in specific cancer models.Mammaglobin B researchgate.net

Exploration of Off-Target Molecular Interactions and their Biological Implications

Beyond its canonical effects on DNA methylation and RNA stability, 5-Azacytidine engages in off-target molecular interactions that contribute to its biological activity. These non-canonical effects represent promising avenues for future research.

As previously mentioned, a key off-target effect is the inhibition of the NMD RNA surveillance pathway, which occurs through the upregulation of MYC. nih.govresearchgate.net This could have therapeutic implications for genetic diseases caused by nonsense mutations. Additionally, 5-Azacytidine can modulate fundamental cellular stress responses. In certain contexts, it has been shown to inhibit the onset of cellular senescence while promoting a form of cytotoxic autophagy, a process of cellular self-digestion that can lead to cell death. mdpi.com The drug also has dramatic effects on higher-order chromosome structure, leading to the decondensation of chromatin, which can trigger chromosomal instability but may also be part of the cellular reprogramming process it induces. nih.gov These diverse interactions underscore the complexity of the drug's effects, extending far beyond simple demethylation.

Development of Novel Analytical Probes and Detection Methods for this compound and its Metabolites

The development of advanced analytical tools is crucial for elucidating the precise mechanisms of action of this compound (5-aza-CTP) and its metabolites. While standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental, there are significant opportunities for creating more sophisticated probes and detection systems to study its dynamics in real-time and within complex biological systems.

A primary challenge in developing such methods is the inherent chemical instability of azacitidine and its derivatives in aqueous solutions. lumiprobe.comnih.gov This instability necessitates highly sensitive and rapid detection technologies. Mass spectrometry, with its high resolution and sensitivity, has been a cornerstone in quantifying 5-aza-CTP levels in cellular samples, but there is a growing need for probes that can offer spatial and temporal resolution within living cells. nih.gov

Future research in this area is moving towards several innovative approaches:

Fluorescent Probes and Biosensors: A significant unexplored avenue is the creation of fluorescent probes that can specifically recognize 5-aza-CTP. These probes could be designed based on principles of molecular recognition, where a fluorophore is linked to a molecule that selectively binds to the triphosphate moiety or the triazine ring of 5-azacytidine. Such probes would enable real-time imaging of 5-aza-CTP concentrations and localization within living cells, providing invaluable insights into its uptake, metabolism, and incorporation into RNA.

Click Chemistry-Based Probes: Click chemistry offers a powerful and versatile platform for developing highly specific analytical probes. lumiprobe.comnih.gov An azido- or alkyne-modified version of 5-azacytidine could be synthesized and introduced to cells. This modified nucleoside would follow the same metabolic pathway to become a triphosphate and be incorporated into RNA. Subsequently, a corresponding alkyne- or azide-containing fluorescent reporter molecule could be introduced, which would specifically "click" onto the modified nucleotide, allowing for visualization and quantification of RNA containing the azacitidine analog. nih.gov This strategy allows for the detection of the incorporated drug without the need for radiolabeling.

Affinity-Based Probes: Another promising direction is the development of affinity-based probes. These probes consist of a high-affinity binding molecule (like a specific antibody or a synthetic aptamer) for 5-aza-CTP, which is conjugated to a reporter molecule (e.g., biotin or a fluorescent dye). nih.govnih.gov These probes could be used in various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or pull-down assays, to specifically capture and quantify 5-aza-CTP and its metabolites from complex cell lysates.

Advanced Mass Spectrometry Techniques: While MS is already in use, novel MS-based methods continue to be an important research direction. Innovations such as single-cell mass spectrometry could provide unprecedented detail on the cell-to-cell variability in 5-aza-CTP metabolism and its effects. A novel multiparameter, quantitative mass spectrometry method termed AZA-MS has already been developed to accurately quantify the ribonucleoside (5-AZA-cR) and deoxyribonucleoside (5-AZA-CdR) forms of azacitidine in RNA, DNA, and the cytoplasm from nanogram quantities of material. nih.gov

The table below summarizes potential advanced probe technologies and their applications in this compound research.

Table 1: Novel Analytical Probe Technologies for this compound Research
Probe Technology Principle of Detection Potential Application
Fluorescent Probes Specific binding to 5-aza-CTP causes a change in fluorescence. Real-time imaging of 5-aza-CTP concentration and localization in live cells.
Click Chemistry Probes Bio-orthogonal reaction between a modified 5-azacytidine and a reporter molecule. Visualization and quantification of 5-azacytidine incorporation into newly synthesized RNA.
Affinity-Based Probes High-affinity binding of an antibody or aptamer to 5-aza-CTP. Specific capture and quantification of 5-aza-CTP and its metabolites from cell lysates.
Advanced Mass Spectrometry High-resolution mass-to-charge ratio detection. Highly sensitive and specific quantification of 5-aza-CTP in minute biological samples, including single cells.

The development of these novel probes and methods will be critical for a deeper understanding of the pharmacodynamics of 5-azacytidine and for the development of more effective therapeutic strategies.

Systems Biology Approaches to Map Global Cellular Responses

The cellular response to this compound is complex, involving perturbations across multiple molecular layers. Systems biology, through the integration of multi-omics data, provides a powerful framework to map these global cellular responses and understand the network-level effects of the drug.

Multi-Omics Integration:

Recent studies have employed a multi-omics approach to characterize the effects of azacitidine treatment on cancer cells, integrating data from the DNA methylome, transcriptome, and proteome. lumiprobe.comnih.gov These studies have revealed that while azacitidine induces global DNA demethylation across different cell lines, the subsequent changes in the transcriptome and proteome can be more subtle and varied. lumiprobe.comnih.gov

A key finding from these integrative analyses is that despite the diverse effects at the level of individual genes and proteins, the cellular responses often converge on common pathways. nih.gov For instance, a multi-omics study of azacitidine-treated acute myeloid leukemia (AML) cells identified a consistent downregulation of metabolic pathways and an upregulation of immune defense response pathways across different cell lines. lumiprobe.comnih.gov

Key Cellular Pathways and Processes Affected:

Systems-level analyses have identified several core cellular processes that are significantly modulated by azacitidine:

Immune Response: A recurring theme in systems-level studies of azacitidine is the modulation of the immune system. thermofisher.commdpi.com Transcriptomic and proteomic analyses have shown that azacitidine treatment can upregulate genes involved in antigen presentation and immune defense pathways. lumiprobe.comnih.govmdpi.com This has led to the suggestion that azacitidine could be combined with immunotherapy to enhance anti-tumor immune responses.

Metabolism: Global analyses have demonstrated that azacitidine can lead to a significant downregulation of various metabolic pathways. lumiprobe.comnih.gov This suggests that part of the drug's therapeutic effect may be mediated through the reprogramming of cellular metabolism.

Cell Cycle and Proliferation: Transcriptomic studies have shown that azacitidine response is associated with an induction of inflammatory responses and alterations in cell cycle progression in hematopoietic progenitor cells. nih.gov

Chromatin Regulation: Proteomic analyses have provided a detailed map of the azacitidine-sensitive nuclear proteome. These studies have identified specific chromatin- and epigenetic-associated factors that are impacted by azacitidine, revealing that the drug induces highly specific perturbations of the DNA methyltransferase-associated proteome.

The table below summarizes findings from various systems biology studies on the global cellular responses to azacitidine.

Table 2: Summary of Systems Biology Findings on Azacitidine's Cellular Effects
Omics Level Key Findings Convergent Pathways Reference
Multi-Omics (Methylome, Transcriptome, Proteome) Global DNA demethylation with variable and subtle changes in transcriptome and surface proteome. Downregulation of metabolism; Upregulation of immune defense. lumiprobe.comnih.gov
Transcriptomics & Genomics Response is associated with more hematopoietic progenitor cells in the cell cycle and induction of an inflammatory response. Cell cycle progression, inflammatory response. nih.gov
Proteomics Identifies specific degradation of DNA methyltransferases and their interaction partners (e.g., UHRF1), and other chromatin regulators. Chromatin regulation, protein degradation.
Transcriptomics & ChIP-seq General increase in gene expression with modest correlation to DNA demethylation, but weak association with histone mark changes. Translation, RNA processing, ribosomal function. thermofisher.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Azacytidine 5'-triphosphate
Reactant of Route 2
5'-Azacytidine 5'-triphosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。